3-Aminoethylestrone
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Overview
Description
3-Aminoethylestrone is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and endocrinology. Its structure consists of a steroid backbone with an aminoethyl group attached, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoethylestrone typically involves multiple steps, starting from estrone or estradiol. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of estradiol are protected using silyl or benzyl protecting groups.
Introduction of Aminoethyl Group: The protected intermediate is then reacted with ethylenediamine under basic conditions to introduce the aminoethyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Aminoethylestrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of estrone derivatives.
Reduction: Formation of estradiol derivatives.
Substitution: Formation of various substituted aminoethyl derivatives.
Scientific Research Applications
3-Aminoethylestrone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex steroidal compounds.
Biology: Studied for its interactions with estrogen receptors and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural hormone from which 3-Aminoethylestrone is derived.
Estrone: Another naturally occurring estrogen with a similar structure.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
This compound is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compounds. This modification allows for targeted interactions with specific receptors and enzymes, making it a valuable compound in research and therapeutic applications.
Properties
CAS No. |
142062-08-6 |
---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.442 |
IUPAC Name |
(8R,9S,13S,14S)-3-(2-aminoethyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H27NO/c1-20-10-8-16-15-4-2-13(9-11-21)12-14(15)3-5-17(16)18(20)6-7-19(20)22/h2,4,12,16-18H,3,5-11,21H2,1H3/t16-,17-,18+,20+/m1/s1 |
InChI Key |
ZBNZDYFXKDKSJT-XSYGEPLQSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)CCN |
Synonyms |
3-aminoethylestrone |
Origin of Product |
United States |
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